molecular formula C24H27FN6O4 B607186 Dovitinib dilactic acid CAS No. 852433-84-2

Dovitinib dilactic acid

カタログ番号 B607186
CAS番号: 852433-84-2
分子量: 482.52
InChIキー: ZRHDKBOBHHFLBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dovitinib dilactic acid is a small-molecule multitargeted receptor tyrosine kinase inhibitor . It inhibits Ba/F3 cells transformed to IL3 independence by ZNF198-FGFR1 or BCR-FGFR1 with IC50 values of 150 nM and 90 nM, respectively . It was first designed and synthesized as a multi-targeted kinase inhibitor .


Molecular Structure Analysis

The molecular formula of Dovitinib dilactic acid is C27H33FN6O7 . The exact mass is 572.23947558 g/mol . The structure includes a benzimidazole and quinolone moiety .


Physical And Chemical Properties Analysis

The molecular weight of Dovitinib dilactic acid is 572.6 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 12 . The rotatable bond count is 4 . The topological polar surface area is 205 Ų .

Safety And Hazards

Users should wash thoroughly after handling Dovitinib dilactic acid. They should avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation. Prolonged or repeated exposure should be avoided .

特性

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLPVQZYQCGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dovitinib dilactic acid

Citations

For This Compound
17
Citations
TE Kähkönen, JM Tuomela, TJ Grönroos… - Journal of bone …, 2019 - Elsevier
… The effects of an FGFR inhibitor, dovitinib dilactic acid (TKI258) on tumor growth and tumor-induced bone changes were evaluated. Cancer-induced bone lesions were smaller in …
Number of citations: 10 www.sciencedirect.com
SH Sohn, HJ Sul, B Kim, BJ Kim, HS Kim… - Journal of …, 2021 - ncbi.nlm.nih.gov
… The NTRK inhibitors LOXO-101, entrectinib, dovitinib, dovitinib lactate, dovitinib dilactic acid, regorafenib, and crizotinib were purchased from Selleck Chemicals (Houston, TX, USA). …
Number of citations: 4 www.ncbi.nlm.nih.gov
SH Sohn, HJ Sul, BJ Kim, HS Kim, DY Zang - International Journal of …, 2022 - mdpi.com
… LOXO-101, entrectinib, dovitinib, dovitinib lactate, dovitinib dilactic acid, regorafenib, cabozantinib, and crizotinib were purchased from Selleck Chemicals (Houston, TX, USA). …
Number of citations: 3 www.mdpi.com
A Das, JL Martinez Santos, M Alshareef… - Cancer …, 2020 - Taylor & Francis
Background: Meningiomas represent ∼30% of primary central nervous system (CNS) tumors. Although advances in surgery and radiotherapy have significantly improved survival, there …
Number of citations: 14 www.tandfonline.com
D Wang, L Yang, W Yu, Y Zhang - Expert Opinion on Investigational …, 2019 - Taylor & Francis
Introduction: Fibroblast growth factor receptor 2 (FGFR2) is a highly conserved transmembrane tyrosine kinase receptor. FGFR2 dysregulation occurs in numerous human solid tumors …
Number of citations: 7 www.tandfonline.com
IA Cadena, MR Buchanan, CG Harris, MA Jenne… - bioRxiv, 2022 - biorxiv.org
… Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model. J Bone Oncol 2019;16:100232. https://doi.org/…
Number of citations: 4 www.biorxiv.org
A Schaenzer - 2018 - search.proquest.com
In order to combat the rise of antibiotic-resistant infections, it is imperative that novel antibiotic strategies are developed and implemented. Signal transduction systems including those …
Number of citations: 0 search.proquest.com
A Kumar, A Mazumder, MS Yar… - Mini-Reviews in …, 2021 - ingentaconnect.com
New drugs introduced in the market each year, have privileged structures specifically for anticancer targets, of which quinoline-based analogues also play an important role. This review …
Number of citations: 4 www.ingentaconnect.com
MJ Ahsan - Mini-Reviews in Organic Chemistry, 2021 - researchgate.net
New drugs introduced in the market each year, have privileged structures specifically for anticancer targets, of which quinoline-based analogues also play an important role. This review …
Number of citations: 0 www.researchgate.net
T Kaufman, E Nitzan, N Firestein, M Ginzberg… - 2020 - researchsquare.com
While multiplexing samples using DNA barcoding revolutionized the pace of biomedical discovery, multiplexing of live imaging-based applications has been limited by the number of …
Number of citations: 3 www.researchsquare.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。